molecular formula C17H17N3O4S3 B2774021 2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide CAS No. 941925-65-1

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide

Cat. No.: B2774021
CAS No.: 941925-65-1
M. Wt: 423.52
InChI Key: FEHQCERGXLTJCI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenylsulfonamido)-4-methyl-N-(thiophen-2-ylmethyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4S3 and its molecular weight is 423.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivative Research

The chemical compound has been explored in various synthetic routes and derivative studies, contributing to the broader field of organic chemistry and medicinal research. Notably, its structural analogs and derivatives have been synthesized and evaluated for a range of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. For instance, derivatives of related thiazole compounds have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Compounds with structural similarities have been reported to exhibit potent antimicrobial and antifungal effects. Studies on thiazole derivatives have highlighted their potential in addressing bacterial and fungal infections, with specific compounds demonstrating significant activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This underscores the relevance of such compounds in developing new antimicrobial agents (Sych et al., 2019).

Anticancer Research

Thiazole-based compounds, closely related to the chemical structure of interest, have been synthesized and evaluated for their anticancer activities. Some derivatives have shown promising in vitro cytotoxicity against various cancer cell lines, highlighting their potential as scaffolds for anticancer drug development. The synthesis and biological evaluation of these compounds contribute valuable information for the ongoing search for more effective cancer treatments (Atta & Abdel‐Latif, 2021).

Corrosion Inhibition

Additionally, thiazole derivatives have been investigated for their application in corrosion inhibition, particularly for protecting mild steel in acidic environments. This research not only demonstrates the compound's potential in industrial applications but also contributes to the understanding of how these organic inhibitors interact with metal surfaces to prevent corrosion, providing insights into designing more efficient and environmentally friendly corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).

Mechanism of Action

While the mechanism of action of this specific compound is not available, similar compounds have been found to exert their anticancer activities through inhibiting various kinases including FGFR 3, EGFR, JAK, and RON .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-11-15(16(21)18-10-13-4-3-9-25-13)26-17(19-11)20-27(22,23)14-7-5-12(24-2)6-8-14/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHQCERGXLTJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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